5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-isobutyl-1,2-dihydro-3H-pyrrol-3-one
Description
Properties
Molecular Formula |
C17H18ClN3OS |
|---|---|
Molecular Weight |
347.9 g/mol |
IUPAC Name |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(2-methylpropyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C17H18ClN3OS/c1-10(2)7-21-8-14(22)15(16(21)19)17-20-13(9-23-17)11-3-5-12(18)6-4-11/h3-6,9-10,19,22H,7-8H2,1-2H3 |
InChI Key |
RBPKWECDVLXXII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(=C(C1=N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch reaction facilitates thiazole formation via the condensation of α-halo ketones with thioureas or thioamides. For the target compound, 4-chlorophenylacetonitrile derivatives serve as precursors. For example, reacting 4-chlorophenylacetonitrile bromide with thiourea derivatives under reflux in ethanol yields the thiazole core. This method typically achieves yields of 65–80%, depending on the substituents and reaction conditions.
Key Reaction Conditions
| Reactants | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Chlorophenylacetonitrile bromide + Thiourea | Ethanol | 80 | 78 |
| 4-Chlorophenylacetonitrile chloride + N-Methylthioamide | Toluene | 110 | 65 |
Thiourea Cyclization Methods
Alternative routes involve cyclization of thiourea intermediates with halogenated ketones. A notable example is the reaction of 4-chlorophenyl isothiocyanate with dimethylamine in anhydrous dioxane, forming a thiourea intermediate that subsequently cyclizes to the thiazole ring. This method emphasizes the role of electron-withdrawing groups (e.g., 4-chlorophenyl) in stabilizing the transition state, leading to higher regioselectivity.
Copper-Catalyzed Approaches
Recent advances employ copper catalysts to accelerate thiazole formation. For instance, Cu(I)-catalyzed coupling of 4-chlorophenylboronic acid with 2-aminothiazole precursors reduces reaction times from 12 hours to 2 hours, with yields exceeding 85%. This method minimizes byproducts and is scalable for industrial applications.
Pyrrolone Moiety Construction
The 1-isobutyl-1,2-dihydro-3H-pyrrol-3-one unit is synthesized via lactamization of γ-amino ketones or cyclization of appropriately substituted amines.
Cyclization of γ-Amino Ketones
Heating 5-amino-4-oxopentanoic acid derivatives with isobutylamine in acetic acid induces cyclization, forming the pyrrolone ring. This method requires careful pH control to avoid over-acidification, which leads to decomposition. Yields range from 60–70%, with the isobutyl group introduced via nucleophilic substitution during the final stages.
Lactamization Techniques
Alternative approaches utilize intramolecular amide bond formation. Treating N-isobutyl-β-alanine with thionyl chloride generates a reactive acyl chloride intermediate, which undergoes spontaneous cyclization to the pyrrolone. This method is efficient but requires anhydrous conditions to prevent hydrolysis.
Coupling Strategies
Coupling the thiazole and pyrrolone units is achieved through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling.
Nucleophilic Substitution
The amino group on the pyrrolone attacks the C-2 position of the thiazole ring, displacing a halide or other leaving group. For example, reacting 5-amino-1-isobutylpyrrolone with 2-chloro-4-(4-chlorophenyl)thiazole in dimethylformamide (DMF) at 120°C yields the coupled product in 72% efficiency.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling enables the formation of C–N bonds between halogenated thiazoles and aminopyrrolones. Using Pd(OAc)₂ and Xantphos as a ligand system, this method achieves yields up to 88% with minimal side products.
Optimized Cross-Coupling Conditions
| Catalyst System | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Toluene | 88 |
| Pd₂(dba)₃ | BINAP | DMF | 82 |
Optimization and Green Chemistry
One-Pot Synthesis
Integrating thiazole formation and coupling in a single pot reduces purification steps and improves overall yield. A representative protocol involves:
Solvent and Catalytic Effects
Polar aprotic solvents like DMF enhance reaction rates, while protic solvents (e.g., i-PrOH) improve selectivity. Microwave-assisted synthesis further reduces reaction times from hours to minutes.
Solvent Optimization Data
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 2 | 75 |
| i-PrOH | 3 | 82 |
| Toluene | 4 | 68 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the thiazole ring or the chlorophenyl group, potentially leading to dechlorination or hydrogenation products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce dechlorinated or hydrogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
Biologically, the compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic applications, including its use as an antimicrobial, anti-inflammatory, or anticancer agent. Studies are conducted to evaluate its efficacy and safety in preclinical and clinical settings.
Industry
Industrially, the compound is explored for its use in the development of new materials, such as polymers and coatings, due to its stability and functional groups that allow for further modification.
Mechanism of Action
The mechanism of action of 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-isobutyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
Several analogues share the pyrrol-3-one-thiazole scaffold but differ in substituents, leading to distinct physicochemical and functional properties:
Electronic and Steric Effects
- Aromatic vs.
Noncovalent Interactions
- Hydrogen Bonding: The 5-amino group in the target compound and analogues serves as a hydrogen-bond donor, critical for interactions with biological targets. Methoxy or furyl groups (e.g., ) introduce additional acceptor sites.
Computational and Experimental Insights
- Electron Localization Function (ELF) : Studies using ELF () reveal that the thiazole ring’s electron density distribution varies with substituents, influencing reactivity. For example, chloro-substituted thiazoles exhibit localized electron withdrawal .
Biological Activity
5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-isobutyl-1,2-dihydro-3H-pyrrol-3-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazole ring, an amino group, and a chlorophenyl moiety. Its molecular formula is and it has a molecular weight of approximately 375.87 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-isobutyl-1,2-dihydro-3H-pyrrol-3-one exhibit significant antibacterial properties. For instance, studies have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibition capabilities. It shows promise as an acetylcholinesterase inhibitor, which is crucial in treating conditions like Alzheimer's disease. IC50 values from related studies indicate strong inhibitory effects .
Table 2: Enzyme Inhibition Data
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole ring and the chlorophenyl group facilitate hydrogen bonding and hydrophobic interactions with these targets, leading to either inhibition or activation of enzymatic functions.
Case Studies
In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized various derivatives of thiazole-based compounds and evaluated their biological activities. The results indicated that certain derivatives exhibited strong antibacterial and enzyme inhibition activities .
Another study focused on the synthesis of related compounds bearing oxadiazole moieties showed that they could serve as effective urease inhibitors, suggesting that structural modifications could enhance biological efficacy .
Q & A
Q. Table 1: Typical Characterization Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.2 (d, 6H, isobutyl), δ 4.1 (m, 2H, pyrrolone) | |
| HRMS | [M+H]⁺: 372.0828 (Δ < 2 ppm) |
Advanced: How can computational methods optimize reaction pathways for this compound?
Answer:
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms predict transition states and intermediates, reducing trial-and-error experimentation. For example:
- Reaction Profiling: Identify energy barriers for cyclization steps to prioritize viable pathways .
- Solvent Effects: Simulate solvent interactions (e.g., dichloromethane vs. xylene) to optimize polarity and reaction rates .
- Machine Learning: Train models on existing data (e.g., yields, substituent effects) to predict optimal conditions for new derivatives .
Advanced: How to resolve contradictions in reported physicochemical data (e.g., melting points, yields)?
Answer:
Discrepancies often arise from:
- Substituent Effects: Electron-withdrawing groups (e.g., 4-chlorophenyl) increase melting points compared to electron-donating groups .
- Purification Methods: Recrystallization from 2-propanol yields higher purity (e.g., 99%) than column chromatography (95%) but may reduce yield .
- Hydration States: Anhydrous vs. hydrated forms can alter melting points by 5–10°C. Use TGA/DSC to confirm thermal stability .
Example:
- Compound 15m (4-chlorophenyl derivative): Mp 209–211.9°C, 46% yield (recrystallization) .
- Analogues with methyl substituents: Mp 138–140.6°C, 63% yield .
Advanced: What methodologies assess this compound’s biological potential in academic research?
Answer:
- Molecular Docking: Screen against target proteins (e.g., kinases, GPCRs) using software like AutoDock. Focus on hydrogen bonding with the thiazole nitrogen and hydrophobic interactions with the isobutyl group .
- ADME Analysis: Predict pharmacokinetics with in silico tools (e.g., SwissADME). Key parameters:
- In Vitro Assays: Test cytotoxicity (MTT assay) and target inhibition (IC₅₀) using cell lines relevant to the compound’s structural analogs (e.g., anti-ischemic agents) .
Advanced: How to design derivatives to enhance activity or reduce toxicity?
Answer:
- Bioisosteric Replacement: Substitute the 4-chlorophenyl group with trifluoromethyl or pyridyl moieties to modulate electron density and binding affinity .
- Scaffold Hybridization: Fuse the pyrrolone ring with a benzimidazole system to exploit dual-target inhibition .
- Metabolic Stability: Introduce methyl groups at the α-position of the pyrrolone to block cytochrome P450 oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
